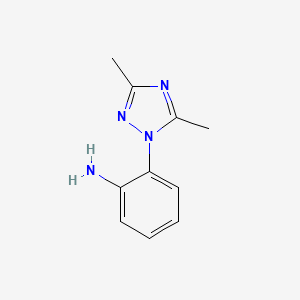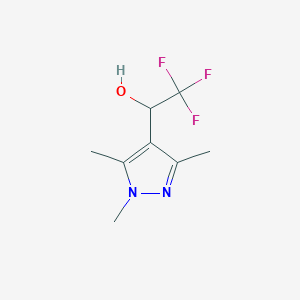![molecular formula C9H7Cl2N3 B1453789 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine CAS No. 1248056-07-6](/img/structure/B1453789.png)
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Overview
Description
“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a chemical compound with the molecular weight of 179.61 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” consists of a pyridine ring attached to a pyrazole ring via a methylene bridge, with chlorine substituents on both rings . The InChI code for this compound is 1S/C8H6ClN3/c9-8-6-7 (2-4-10-8)12-5-1-3-11-12/h1-6H .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” are not detailed in the literature, pyrazole compounds are known to participate in a variety of reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles .Physical And Chemical Properties Analysis
“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a powder at room temperature with a melting point of 111-113°C .Scientific Research Applications
Spin Crossover in Iron(II) Complexes
Spin crossover (SCO) active iron(II) complexes utilizing ligands based on pyrazole and pyridine/pyrazine units, including the 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine structure, have been thoroughly investigated. These studies emphasize the synthesis, magnetic properties, and the influence of crystallization methods on SCO properties. The chemical structure of such ligands allows for significant variations in the SCO behavior of the resulting iron(II) complexes, demonstrating the versatility of these compounds in material science, particularly in the development of SCO materials with potential applications in sensors and memory devices (Olguín & Brooker, 2011).
Heterocyclic Chemistry and Complex Formation
The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, related by structural similarity to 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine, reveals the diverse chemistry and properties of these compounds. Such research outlines the preparation, properties, and applications of these heterocyclic compounds in forming complex materials with significant spectroscopic, structural, magnetic, biological, and electrochemical properties, showcasing the potential for innovation in the development of new materials and bioactive molecules (Boča, Jameson, & Linert, 2011).
Kinase Inhibition and Drug Discovery
Pyrazolo[3,4-b]pyridine scaffolds, closely related to the compound of interest, have been extensively used in the design of kinase inhibitors. This scaffold's versatility in interacting with kinases through multiple binding modes has led to its frequent application in drug discovery, particularly for cancer and inflammatory diseases. Such compounds have demonstrated efficacy across a broad range of kinase targets, highlighting the scaffold's importance in the development of new therapeutic agents (Wenglowsky, 2013).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the compound of interest through its heterocyclic nature, serves as a key precursor in medicinal and pharmaceutical industries. Research on 5H-pyrano[2,3-d]pyrimidine scaffolds underlines the importance of hybrid catalysts in the synthesis of these and related structures. These findings suggest the broader applicability of such catalysts in developing lead molecules for pharmaceuticals, demonstrating the chemical's relevance in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The safety information for “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOPWZQDVXQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)










![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)